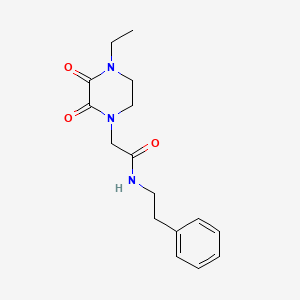

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-2-18-10-11-19(16(22)15(18)21)12-14(20)17-9-8-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWGKFRLVVJXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide typically involves the reaction of 4-ethyl-2,3-dioxopiperazine with phenethylamine and acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Synthesis Intermediate: The compound is utilized as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its stability allows for effective handling and storage during chemical reactions .

2. Biology:

- Biological Activity: Research indicates potential biological activities, including antimicrobial and anticancer properties. The compound may interact with specific molecular targets, modulating enzyme or receptor activity to influence cellular processes .

3. Medicine:

- Therapeutic Potential: Ongoing studies are exploring its efficacy as a therapeutic agent for various diseases. Its derivatives have been studied for their effectiveness against bacterial strains, potentially serving as intermediates for beta-lactam antibiotics like piperacillin and cefoperazone .

4. Industry:

- Material Development: The compound is also investigated for its role in developing new materials and chemical processes, contributing to advancements in industrial applications.

Antimicrobial Properties

Research has shown that compounds related to 4-ethyl-2,3-dioxopiperazine exhibit significant antimicrobial activity. A comparative analysis is presented below:

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Piperacillin | E. coli | 0.5 µg/mL |

| Cefoperazone | S. aureus | 0.25 µg/mL |

| 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide | Various strains | Not yet established |

This table illustrates the potential of related compounds in combating bacterial infections, highlighting the need for further research into the specific antimicrobial properties of this compound itself .

Case Studies

Several studies have evaluated the pharmacological effects of similar compounds:

- Anticonvulsant Activity: A study investigated N-phenyl derivatives of piperazine for their anticonvulsant properties in animal models, demonstrating promising results that may inform future research on related compounds .

- Synthesis of Antibiotics: The preparation methods for beta-lactam antibiotics utilizing derivatives of 4-ethyl-2,3-dioxopiperazine have been documented, showcasing the compound's relevance in antibiotic development processes .

Mechanism of Action

The mechanism of action of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide can be compared with similar compounds such as:

4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid: This compound has a similar piperazine ring structure but differs in the acetic acid moiety.

ethyl 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetate: This compound also contains the piperazine ring but has an ester group instead of the acetamide group

Biological Activity

The compound 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide is a derivative of piperazine and has garnered attention for its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 319.31 g/mol. The structure features a piperazine ring substituted with a phenethylacetamide moiety, which may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds related to 4-ethyl-2,3-dioxopiperazine exhibit significant antimicrobial activity. For instance, derivatives have been studied for their effectiveness against various bacterial strains, potentially serving as intermediates in the synthesis of beta-lactam antibiotics like piperacillin and cefoperazone .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Piperacillin | E. coli | 0.5 µg/mL |

| Cefoperazone | S. aureus | 0.25 µg/mL |

| This compound | Various strains | Not yet established |

Enzyme Inhibition

The compound may also inhibit enzymes involved in the lysophosphatidic acid (LPA) pathway, which is implicated in various pathological conditions such as fibrosis and cancer. Autotaxin, an enzyme that produces LPA, has been shown to be inhibited by structural analogs of piperazine derivatives .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : By inhibiting autotaxin, it may reduce LPA levels, impacting cell signaling pathways associated with inflammation and fibrosis.

- Antibacterial Mechanism : The structural modifications in the piperazine ring enhance binding to bacterial enzymes involved in cell wall synthesis.

Case Studies

A notable study explored the efficacy of related compounds in a model of pulmonary fibrosis in mice. The results demonstrated that structural modifications led to a decrease in LPA levels and reduced extracellular matrix deposition in lung tissues . Although specific data on this compound is limited, these findings suggest potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide?

- Answer: The compound can be synthesized via multi-step protocols involving:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using sodium ascorbate and copper sulfate pentahydrate to form triazole intermediates .

- Amide coupling : Reaction of activated carboxylic acid derivatives (e.g., azides or acid chlorides) with phenethylamine under controlled pH and solvent conditions .

- Piperazine ring modification : Alkylation or oxidation of preformed piperazine precursors to introduce the 2,3-dioxo group .

- Key considerations : Solvent choice (e.g., DMF, acetic acid), temperature control (reflux vs. room temperature), and catalyst optimization to improve yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer: Critical techniques include:

- 1H/13C NMR : To confirm substituent positions on the piperazine and phenethyl moieties .

- FT-IR : To validate carbonyl (C=O) and amide (N-H) functional groups .

- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

- HPLC : To assess purity (>95% threshold) and resolve stereoisomers, if applicable .

Q. How is purity assessed during synthesis?

- Answer: Purity is monitored via:

- Thin-layer chromatography (TLC) : For real-time reaction progress tracking using silica gel plates and UV visualization .

- HPLC : Quantification of impurities with reverse-phase C18 columns and UV detection at 254 nm .

- Elemental analysis : To verify C, H, N composition within ±0.4% theoretical values .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound's bioactivity?

- Answer: Computational methods include:

- Molecular docking : To predict binding affinities with targets like dopamine or serotonin receptors using AutoDock Vina .

- MD simulations : To study conformational stability in aqueous or lipid bilayer environments (GROMACS/AMBER) .

- QSAR modeling : To correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

- Validation : Cross-check computational predictions with in vitro assays (e.g., radioligand binding studies) .

Q. What strategies optimize reaction yields in complex multi-step syntheses?

- Answer: Optimization strategies involve:

- Reaction condition screening : Use design-of-experiment (DoE) frameworks to test variables (temperature, solvent, catalyst ratio) .

- Flow chemistry : Continuous synthesis to improve heat/mass transfer in exothermic steps .

- Catalyst engineering : Transition-metal catalysts (e.g., Pd/Cu) for selective C-N bond formation .

- Case study : ICReDD’s hybrid computational-experimental approach reduced reaction development time by 50% in similar piperazine derivatives .

Q. How to analyze contradictory data in biological activity studies?

- Answer: Resolve discrepancies via:

- Orthogonal assays : Compare radioligand binding (e.g., [3H]-spiperone) with functional assays (cAMP accumulation) to confirm target engagement .

- Purity reassessment : Re-analyze compound batches with HPLC-MS to rule out degradation products .

- Experimental replication : Control variables like solvent (DMSO vs. saline) and cell line provenance .

- Example : Inconsistent dopamine D2 receptor binding data may arise from differing assay pH or ionic strength .

Q. What methodologies determine structure-activity relationships (SAR) for derivatives?

- Answer: SAR analysis requires:

- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the piperazine 4-position or phenethyl chain .

- Biological profiling : Test analogs against panels of GPCRs, kinases, or ion channels .

- Statistical modeling : Use partial least squares (PLS) regression to identify critical molecular descriptors .

- Key finding : Ethyl substitution at the piperazine 4-position enhances metabolic stability in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.